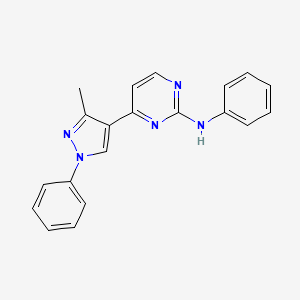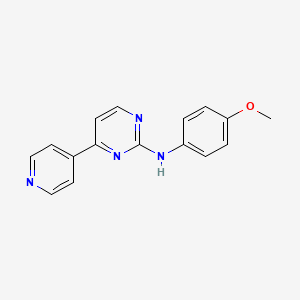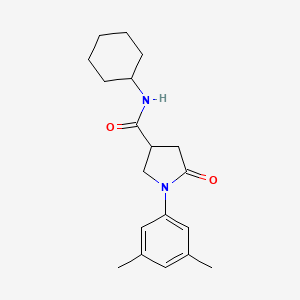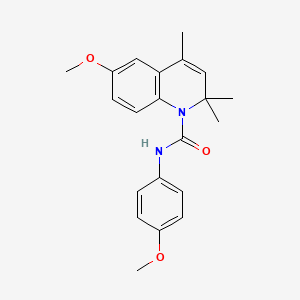![molecular formula C14H14N6O2S B11033027 3'-(methylsulfonyl)-8'-phenyl-1,2-dihydro-1'H-spiro[pyrazole-3,4'-pyrazolo[5,1-c][1,2,4]triazine]](/img/structure/B11033027.png)
3'-(methylsulfonyl)-8'-phenyl-1,2-dihydro-1'H-spiro[pyrazole-3,4'-pyrazolo[5,1-c][1,2,4]triazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of heterocyclic molecules, characterized by its intricate structure. Let’s break it down:
3’-(methylsulfonyl): This refers to a methyl group attached to a sulfur atom via a sulfonyl linkage.
8’-phenyl: An aromatic phenyl ring is attached at the 8th position.
1,2-dihydro-1’H-spiro[pyrazole-3,4’-pyrazolo[5,1-c][1,2,4]triazine]: The core structure consists of a spiro-fused pyrazole and pyrazolo-triazine system.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. Here are some possibilities:
-
Bioisosteric Replacement
- The ligand roscovitine, which contains a purine scaffold, can undergo bioisosteric replacement. For instance, the purine ring can be replaced by a pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ring .
-
Diazo Coupling
Industrial Production:
While industrial-scale production methods may vary, laboratories typically employ the synthetic routes mentioned above.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
Oxidation/Reduction:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Researchers have explored several applications:
Cancer Treatment:
Explosive Properties:
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, affecting cell cycle progression and apoptosis pathways.
Comparison with Similar Compounds
While unique, this compound shares features with related molecules. Further studies could compare it to other pyrazolo-triazine derivatives.
Properties
Molecular Formula |
C14H14N6O2S |
|---|---|
Molecular Weight |
330.37 g/mol |
IUPAC Name |
3'-methylsulfonyl-8'-phenylspiro[1,2-dihydropyrazole-3,4'-1H-pyrazolo[5,1-c][1,2,4]triazine] |
InChI |
InChI=1S/C14H14N6O2S/c1-23(21,22)13-14(7-8-15-19-14)20-12(17-18-13)11(9-16-20)10-5-3-2-4-6-10/h2-9,15,17,19H,1H3 |
InChI Key |
HYVBCJIXKIYUCK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NNC2=C(C=NN2C13C=CNN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(2-morpholin-4-ylethyl)-1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11032958.png)
![2-methyl-N-(2-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11032968.png)

![N-(4-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11032979.png)
![8-methoxy-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033001.png)

![N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033015.png)
![N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-phenylacetamide](/img/structure/B11033018.png)
![N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide](/img/structure/B11033024.png)
![(2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11033030.png)

![2-chloro-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11033034.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11033040.png)
